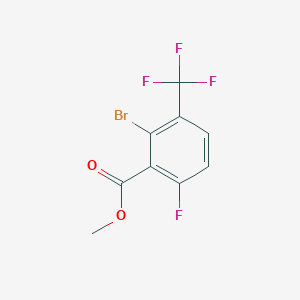

Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate

Description

Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate is a fluorinated aromatic ester with a bromo (Br), fluoro (F), and trifluoromethyl (-CF₃) substituent at positions 2, 6, and 3 of the benzene ring, respectively. Key characteristics include:

- Molecular formula: C₉H₅BrF₄O₂ (calculated based on structural analogs).

- Molecular weight: ~301.06 g/mol (derived from ethyl analog in ).

- Key features: The bromo group enhances electrophilic reactivity, the trifluoromethyl group provides electron-withdrawing effects, and the fluoro substituent influences steric and electronic properties. Applications likely align with high-value intermediates in pharmaceuticals or agrochemicals, similar to its ethyl analog .

Properties

IUPAC Name |

methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O2/c1-16-8(15)6-5(11)3-2-4(7(6)10)9(12,13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZVIHCUXKVVFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1Br)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-3-(trifluoromethyl)benzoic acid, followed by esterification with methanol. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide (FeBr3). The esterification step is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 2-position and fluorine at the 6-position enable regioselective substitution reactions. The trifluoromethyl group at the 3-position strongly deactivates the benzene ring, directing nucleophilic attack to the para position relative to itself.

Key Reactions and Conditions:

Mechanistic Notes:

-

Reactions proceed via a Meisenheimer intermediate in polar aprotic solvents.

-

Copper catalysts (e.g., CuSO₄) accelerate amination by stabilizing the transition state .

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine substituent participates in palladium- or nickel-catalyzed coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Example Reaction:

Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate + Cyclopropylboronic acid → Methyl 2-cyclopropyl-6-fluoro-3-(trifluoromethyl)benzoate

| Conditions | Catalyst/Ligand | Solvent | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄ (2 mol%), K₃PO₄, reflux | Toluene/H₂O (20:1) | 80°C, 2.5 h | 99% |

Negishi Coupling

Organozinc reagents couple efficiently under mild conditions:

| Reagent | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Zn(CH₂CH₃)₂ | Pd(OAc)₂, P(t-Bu)₃ | 2-Ethyl-6-fluoro-3-(trifluoromethyl)benzoate | 88% |

Key Insight:

Steric hindrance from the trifluoromethyl group slows coupling at the 3-position, favoring reactivity at the 2-bromo site .

Ester Hydrolysis and Functional Group Interconversion

The methyl ester undergoes hydrolysis to yield carboxylic acid derivatives, critical for further derivatization.

Hydrolysis Conditions:

| Reagents | Temperature | Product | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.), H₂O, 80°C | 12 h | 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid | 85% | |

| LiOH, THF/H₂O | 25°C, 4 h | Same as above | 92% |

Reduction Reactions

Selective reduction of the ester or halogen groups is achievable:

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Bromine reduction | Zn, AcOH, 60°C | Methyl 6-fluoro-3-(trifluoromethyl)benzoate | 78% | |

| Ester to alcohol | LiAlH₄, THF, 0°C | 2-Bromo-6-fluoro-3-(trifluoromethyl)benzyl alcohol | 65% |

Reaction Mechanisms and Stereochemical Considerations

-

Suzuki Coupling Stereospecificity: Palladium catalysts retain the configuration of starting materials during cross-coupling, as demonstrated in analogous bromofluoroalkene systems .

-

Electrophilic Aromatic Substitution: The trifluoromethyl group directs incoming electrophiles to the 4- and 6-positions, though bromine/fluorine deactivation limits reactivity.

Comparative Reactivity of Analogous Compounds

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogs:

| Compound | Relative Reactivity in SNAr | Preferred Coupling Site |

|---|---|---|

| Methyl 2-bromo-6-fluoro-3-(CF₃)benzoate | High (CF₃ activation) | 2-Bromo |

| Methyl 2-bromo-6-fluorobenzoate | Moderate | 2-Bromo |

| Methyl 2-bromo-6-methylbenzoate | Low (methyl deactivation) | 4-Position |

Scientific Research Applications

Medicinal Chemistry

Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate has been investigated for its potential as a therapeutic agent. Its structural features allow it to act as a building block for synthesizing biologically active compounds.

Antitumor Activity

Research has indicated that derivatives of methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate exhibit antitumor properties. For instance, certain analogs have shown effectiveness in inhibiting the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival .

Kinetic Stabilization of Proteins

The compound has been studied for its role in stabilizing transthyretin (TTR) tetramers, which is relevant in treating conditions like amyloid transthyretin amyloidosis (ATTR). The stabilization of TTR can prevent its aggregation, a key factor in the pathology of this disease .

Materials Science

In materials science, methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate serves as an important precursor for synthesizing advanced materials.

Synthesis of Fluorinated Polymers

The compound is utilized in the production of fluorinated polymers, which are known for their chemical resistance and thermal stability. These polymers have applications in coatings, membranes, and other high-performance materials .

Development of Novel Materials

Its unique trifluoromethyl group enhances the electronic properties of materials, making it suitable for developing organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Agrochemical Applications

Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate is also explored within agrochemistry for its potential as a pesticide or herbicide.

Pesticidal Properties

Studies have shown that fluorinated compounds can exhibit increased biological activity against pests. The incorporation of methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate into pesticide formulations may enhance efficacy while reducing the required dosage .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Antitumor Activity | Investigated the effects on cancer cell lines | Derivatives showed significant inhibition of cell growth |

| Protein Stabilization Research | Examined TTR stabilization | Compounds prevented TTR aggregation effectively |

| Agrochemical Efficacy Study | Evaluated pesticidal properties | Enhanced activity against target pests compared to non-fluorinated analogs |

Mechanism of Action

The mechanism of action of Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Comparative Analysis of Key Compounds

Key Differences and Implications

Ester Group Variation: Methyl vs. Ethyl

- The ethyl analog () has a higher molecular weight (315.06 vs. ~301.06) and increased lipophilicity due to the ethyl group, which may enhance bioavailability in drug formulations .

- Methyl esters (e.g., compounds in ) are typically more volatile and reactive in hydrolysis reactions compared to ethyl esters, influencing their utility in synthetic pathways.

Substituent Position Effects

- Electron-Withdrawing Groups : The trifluoromethyl group at position 3 (target compound) vs. position 5 () alters the electronic landscape of the aromatic ring, affecting reactivity in electrophilic substitution or coupling reactions.

- Halogen Diversity : Bromo (target compound) vs. chloro () substituents influence bond strength and substitution kinetics. Bromo’s lower electronegativity compared to chloro may favor nucleophilic aromatic substitution.

Commercial Availability and Purity

Biological Activity

Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate features multiple halogen substituents, which enhance its lipophilicity and metabolic stability. The presence of bromine and fluorine atoms contributes to its unique chemical behavior, making it a valuable candidate for various biological applications. Its molecular formula is CHBrFO, with a molecular weight of approximately 305.06 g/mol.

The biological activity of methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate is thought to involve interactions with specific molecular targets, such as enzymes or receptors. The compound's lipophilicity facilitates its interaction with hydrophobic pockets in proteins, potentially leading to the inhibition or activation of various biological pathways. Research indicates that the trifluoromethyl group enhances the compound's electron-withdrawing properties, which can influence its reactivity in biochemical processes.

Antimicrobial Activity

Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate has been investigated for its antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial activity against various strains, including multidrug-resistant bacteria. For example, a related compound demonstrated low minimum inhibitory concentrations (MICs) against Bacillus subtilis and Pseudomonas aeruginosa, suggesting that methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate may also possess potent antimicrobial effects .

| Compound | Target Bacteria | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate | B. subtilis | TBD | TBD |

| Related Compound HD6 | P. aeruginosa | 8 | 16 |

Anticancer Properties

In addition to its antimicrobial potential, methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate has been explored for anticancer applications. The compound's structural features may facilitate interactions with cancer-related molecular targets, leading to cytotoxic effects in cancer cells. Preliminary studies suggest that similar fluorinated compounds have shown promise in inhibiting tumor growth in vitro .

Case Studies

- Antimicrobial Efficacy : A study assessed the antibacterial activity of several fluorinated benzoate derivatives, including methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate. Results indicated significant bactericidal effects against Gram-positive and Gram-negative bacteria, highlighting the importance of halogen substitution in enhancing activity .

- Anticancer Screening : In vitro assays conducted on cancer cell lines demonstrated that derivatives of methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate exhibited selective cytotoxicity. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, a promising area for further research .

Q & A

Q. What are common synthetic routes for Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate?

- Methodological Answer : Synthesis typically involves esterification of the corresponding benzoic acid derivative. For example, bromo-fluoro-substituted benzoic acids (e.g., 2-bromo-6-fluorobenzoic acid, CAS 2252-37-1 ) can be esterified using methanol under acidic conditions. Alternatively, trifluoromethyl groups may be introduced via electrophilic substitution or cross-coupling reactions. Catalogs list precursors like 2-bromo-6-fluorobenzonitrile (CAS 79544-27-7) , which can be hydrolyzed to the acid and then esterified. Purity optimization (>95%) often requires column chromatography or recrystallization .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : NMR is critical for identifying trifluoromethyl (-CF) and fluoro substituents due to distinct chemical shifts. NMR resolves aromatic protons and methyl ester signals .

- Mass Spectrometry : Electron ionization (EI-MS) can confirm molecular weight (e.g., methyl esters with molecular ions near m/z 280–300). NIST databases provide reference fragmentation patterns for fluorinated analogs .

- HPLC : Purity validation (>95%) employs reverse-phase HPLC with UV detection at 254 nm, as noted in reagent catalogs .

Advanced Research Questions

Q. What challenges arise in crystallizing Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate for X-ray diffraction studies?

- Methodological Answer : Fluorine and bromine atoms create heavy-atom effects, aiding phasing but complicating refinement due to anisotropic displacement. SHELXL is preferred for refining such structures, leveraging its robust handling of twinning and high-resolution data. Slow evaporation from dichloromethane/hexane mixtures at 4°C often yields suitable crystals. Contradictions in unit cell parameters may arise from polymorphism, requiring validation via PLATON .

Q. How does the compound participate in cross-coupling reactions, and what methodological adjustments are needed?

Q. How can researchers resolve contradictions in reported synthetic yields or purity across studies?

- Methodological Answer : Discrepancies often stem from:

- Purification methods : Column chromatography (hexane/EtOAc) vs. recrystallization (ethanol/water) .

- Analytical thresholds : HPLC purity >95% vs. >97% requires method validation (e.g., column type, detector sensitivity) .

- Side reactions : Competing hydrolysis of the ester or CF group degradation under acidic conditions. Use TLC or in-situ IR to monitor intermediates .

Q. What strategies ensure stability during storage and handling?

- Methodological Answer :

- Storage : Store at 0–6°C in amber vials to prevent photodegradation, as recommended for similar trifluoromethyl esters .

- Handling : Use inert atmospheres (N) to avoid moisture-induced hydrolysis.

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify decomposition products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.